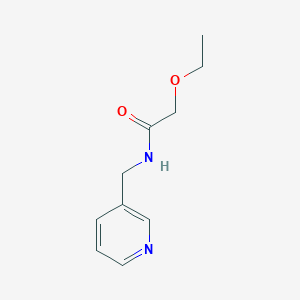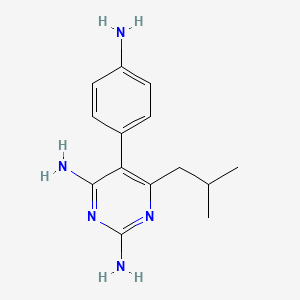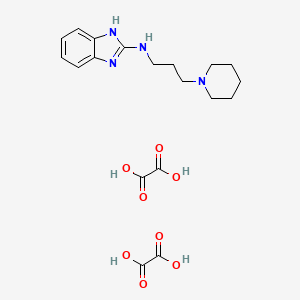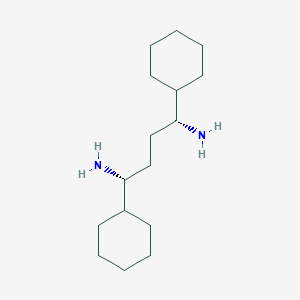![molecular formula C21H15ClN2O B12589600 Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- CAS No. 649739-79-7](/img/structure/B12589600.png)
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- is a complex organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenol group attached to a quinoxaline ring system, which is further substituted with a chlorophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoxaline core reacts with chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of Phenol Group: The final step involves the nucleophilic substitution reaction where the chlorophenyl-quinoxaline intermediate reacts with phenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Dihydroquinoxalines.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological activities.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- Phenol, 2-[[3-(2-chlorophenyl)-2-quinoxalinyl]methyl]-
- Phenol, 2-[[3-(4-chlorophenyl)-2-quinoxalinyl]methyl]-
- Phenol, 2-[[3-(3-bromophenyl)-2-quinoxalinyl]methyl]-
Uniqueness
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- is unique due to the specific positioning of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
649739-79-7 |
|---|---|
分子式 |
C21H15ClN2O |
分子量 |
346.8 g/mol |
IUPAC名 |
2-[[3-(3-chlorophenyl)quinoxalin-2-yl]methyl]phenol |
InChI |
InChI=1S/C21H15ClN2O/c22-16-8-5-7-15(12-16)21-19(13-14-6-1-4-11-20(14)25)23-17-9-2-3-10-18(17)24-21/h1-12,25H,13H2 |
InChIキー |
VLAPEKGWXYNSIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)
![3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12589530.png)
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
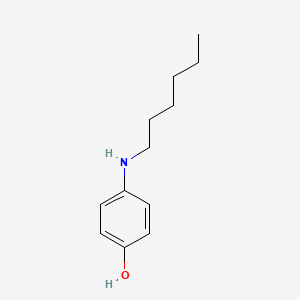
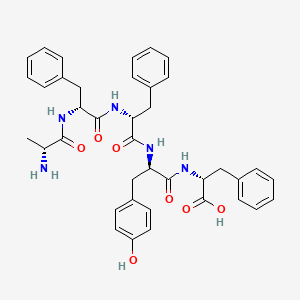
![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)

boranyl](/img/structure/B12589583.png)
